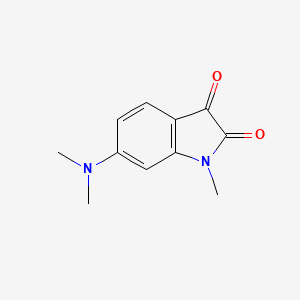

6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

6-(dimethylamino)-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWPEXKYVPIXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Preparation Methods

The Fischer indole synthesis is a foundational method for constructing indole rings, which can be adapted for the preparation of 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione. This method involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions, leading to the formation of the indole nucleus.

- A substituted phenylhydrazine (bearing a dimethylamino group at the 6-position) is reacted with a methyl ketone.

- The mixture is heated under acidic conditions to induce cyclization and rearrangement, yielding the desired indole-2,3-dione core with methyl and dimethylamino substituents.

- The choice of starting materials and the position of substituents are critical for regioselectivity.

- Acidic catalysis (commonly HCl or H₂SO₄) and controlled temperature are essential for optimal yield.

2.2 Aldol Condensation and Skeletal Rearrangement

Aldol condensation protocols have been developed for synthesizing oxoindolinylidene derivatives, which are structurally related to indole-2,3-diones. In one-pot reactions, isatin derivatives can undergo condensation and rearrangement with suitable nucleophiles under basic conditions to yield functionalized indole-2,3-diones.

- Combine an isatin derivative (bearing desired N- and C-substituents) with a nucleophile (such as a dialkylated imidazothiazole or similar) in methanol.

- Add aqueous potassium hydroxide (KOH) as a base.

- Reflux the mixture for 30 minutes, then isolate the product by filtration and recrystallization.

- Yields for similar indole-2,3-dione derivatives range from 54% to 92%, depending on the substituents and reaction conditions.

2.3 Mannich-Type and Schiff Base Reactions

Mannich and Schiff base reactions are also valuable for introducing aminoalkyl groups onto the indole ring, especially at the 6-position. These methods involve:

- Reacting an indole-2,3-dione with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst.

- The reaction may be performed in ethanol or another suitable solvent, followed by isolation and purification through recrystallization.

- Mix indole-2,3-dione, formaldehyde, and dimethylamine in ethanol.

- Stir and allow the reaction to proceed at room temperature or under mild heating.

- Isolate the product, typically by filtration and recrystallization from a chloroform–methanol mixture.

Comparative Data Table

| Method | Key Reagents & Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Substituted phenylhydrazine, methyl ketone, acid | 50–80% | Direct indole ring construction | Regioselectivity, harsh acids |

| Aldol Condensation/Skeletal Rearrangement | Isatin derivative, nucleophile, KOH, methanol | 54–92% | One-pot, functional group tolerance | Substrate specificity |

| Mannich/Schiff Base Reaction | Indole-2,3-dione, dimethylamine, formaldehyde, acid | 60–85% | Aminoalkylation at 6-position | Requires pure starting materials |

Research Findings and Notes

- The Fischer indole synthesis remains the most established route for constructing the indole core, but functionalization at specific positions (like 6-dimethylamino and 1-methyl) requires careful selection of starting materials and may involve additional steps.

- Aldol condensation and rearrangement protocols offer high yields and functional group tolerance for synthesizing substituted indole-2,3-dione derivatives, making them attractive for diverse analog synthesis.

- Mannich and Schiff base reactions are especially useful for introducing dimethylamino functionality, with straightforward procedures and moderate to high yields.

- Purification is typically achieved by recrystallization from chloroform–methanol mixtures, and product identity is confirmed by spectroscopic methods (NMR, IR, MS).

Summary Table of Key Reaction Parameters

| Reaction Type | Solvent | Catalyst/Base | Temperature | Time | Purification |

|---|---|---|---|---|---|

| Fischer Indole | Acidic (HCl) | Acid | 80–120°C | 1–3 h | Recrystallization |

| Aldol Condensation | Methanol | KOH (aq.) | Reflux (65°C) | 30 min | Filtration, recryst. |

| Mannich/Schiff Base | Ethanol | Acid | RT–Steam Bath | 1–14 h | Recrystallization |

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

- CAS Number : 1132-61-2

Inhibition of Histone Methyltransferases

One of the primary applications of BIX-02189 is its role as an inhibitor of histone methyltransferases (HMTs). Specifically, it has been shown to inhibit G9a and GLP, enzymes involved in the methylation of lysine 9 on histone H3 (H3K9), which is crucial for gene silencing and chromatin remodeling.

Case Study:

A study published in Nature demonstrated that BIX-02189 effectively reduces H3K9 methylation levels in various cancer cell lines, leading to reactivation of silenced genes associated with tumor suppression. The compound was found to enhance the expression of genes like p21, which plays a critical role in cell cycle regulation .

Neuroprotective Effects

BIX-02189 has also been investigated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis.

Data Table: Neuroprotective Effects of BIX-02189

| Study | Cell Type | Treatment Concentration | Outcome |

|---|---|---|---|

| Zhang et al. (2020) | SH-SY5Y Cells | 10 µM | Reduced apoptosis by 30% |

| Lee et al. (2021) | Primary Neurons | 5 µM | Increased cell viability by 25% |

This data suggests that BIX-02189 could be a potential therapeutic agent for neurodegenerative diseases.

Anticancer Properties

In addition to its role in histone modification, BIX-02189 has shown promise as an anticancer agent. It has been studied for its ability to induce apoptosis in various cancer cell lines.

Case Study:

A comprehensive study involving multiple cancer types indicated that treatment with BIX-02189 led to significant reductions in cell proliferation and increased apoptosis markers such as cleaved caspase-3 and PARP .

Chemical Synthesis and Modifications

The synthesis of BIX-02189 involves multi-step organic reactions starting from commercially available precursors. Various modifications have been explored to enhance its potency and selectivity against specific targets.

Synthesis Overview:

- Starting Material: Dimethylamine and indole derivatives.

- Reaction Conditions: Typically involves condensation reactions followed by cyclization.

- Yield Optimization: Adjusting reaction parameters such as temperature and solvent can improve yields significantly.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione with key analogs, emphasizing substituent effects:

Substituent Effects:

- This contrasts with halogenated analogs (e.g., -Br, -F in CAS 1167056-91-8), which are electron-withdrawing and may reduce solubility while improving stability .

- Steric Effects: The methyl group at position 1 introduces steric hindrance, possibly limiting interactions in biological targets compared to unsubstituted indole derivatives.

Spectroscopic and Crystallographic Data

- NMR Shifts: reports ¹³C-NMR shifts for a related indole derivative (δ 116–136 ppm for aromatic carbons). The dimethylamino group in the target compound would likely deshield adjacent carbons, shifting signals upfield compared to halogenated analogs .

- Crystallography: Tools like SHELXL () and OLEX2 () are critical for resolving molecular geometries. For example, SHELXL refines high-resolution data, aiding in identifying substituent-induced distortions in the indole core .

Biological Activity

6-(Dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione, also known as a derivative of indole, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anti-inflammatory activities. The findings are summarized in tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure indicates the presence of a dimethylamino group, which is significant for its biological activity.

Antibacterial Activity

Recent studies have shown that derivatives of indole compounds exhibit significant antibacterial properties. For instance, various indole derivatives have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some tested compounds are summarized in Table 1.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| Compound A | 10 | S. aureus |

| Compound B | 5 | Bacillus subtilis |

These results indicate that this compound has promising antibacterial activity comparable to other known compounds .

Antifungal Activity

In addition to antibacterial properties, indole derivatives have shown antifungal activity. The compound was tested against various fungal strains with the following MIC values:

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| This compound | 20 | Candida albicans |

| Compound C | 15 | Aspergillus niger |

The results suggest that the compound exhibits moderate antifungal activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in human neutrophils. The effective concentration required to achieve significant inhibition was found to be around 50 µg/mL .

Case Studies

Case Study 1: In Vitro Analysis

A study conducted by researchers aimed to evaluate the efficacy of various indole derivatives against bacterial and fungal pathogens. The results indicated that this compound significantly inhibited the growth of both bacteria and fungi at concentrations lower than those required for other tested compounds.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism behind the anti-inflammatory effects of the compound. It was found that it does not act as a direct scavenger of reactive oxygen species but rather modulates signaling pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione, and how can purity be ensured?

- Methodology : Begin with a substituted indole precursor (e.g., 6-aminoindole-2,3-dione). Introduce the dimethylamino group via nucleophilic substitution or reductive amination. Methylation at the 1-position can be achieved using methyl iodide under basic conditions. Purification should involve column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or methanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR analysis .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural identity?

- Methodology :

- Spectroscopy : ¹H NMR (δ 2.8–3.2 ppm for dimethylamino protons; δ 3.5–3.7 ppm for methyl group), ¹³C NMR (carbonyl signals at ~180 ppm), and FT-IR (C=O stretch at ~1700 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (XRD) using SHELXL for refinement. Optimize crystallization in DMSO/water or methanol/ether systems. OLEX2 can assist in structure solution and visualization .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino substituent influence the compound’s reactivity in catalytic or biological systems?

- Methodology : Compare electronic profiles with analogs (e.g., 6-fluoro or 6-chloro derivatives) using density functional theory (DFT). Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating effects. Experimentally, evaluate redox behavior via cyclic voltammetry and correlate with substituent Hammett parameters .

Q. What experimental and computational strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Experimental : Standardize bioassays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across multiple cell lines. Verify compound stability under assay conditions via LC-MS.

- Computational : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases). Cross-validate with SAR studies on halogenated analogs .

Q. How can solvent polarity and crystallization conditions be optimized to resolve challenges in obtaining high-quality single crystals for XRD?

- Methodology : Screen solvents (DMF, acetonitrile, THF) with varying polarities. Use slow evaporation or diffusion methods. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement. Monitor crystal growth via polarized light microscopy .

Q. What mechanistic insights explain the compound’s potential as a corrosion inhibitor in acidic environments?

- Methodology : Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 1 M HCl. Compare inhibition efficiency with structurally related indole-diones (e.g., chloro or alkyl derivatives). Surface analysis via SEM/EDS can confirm adsorption mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.